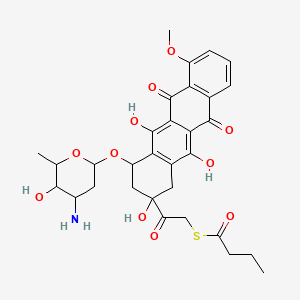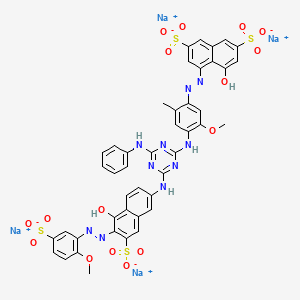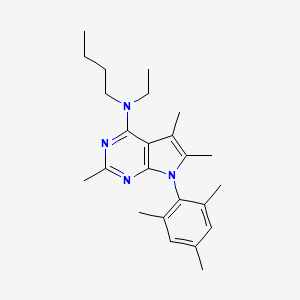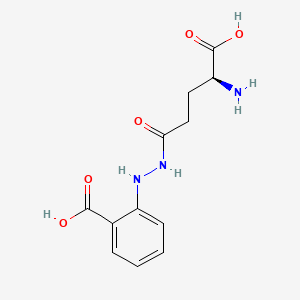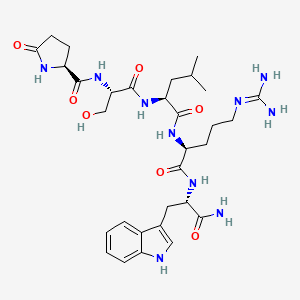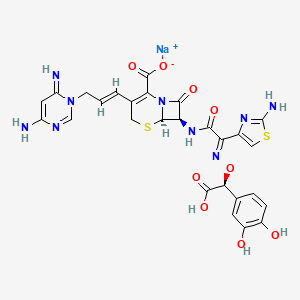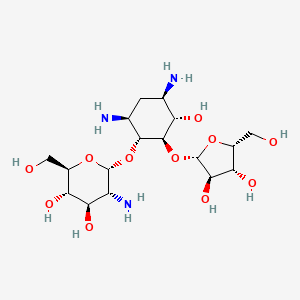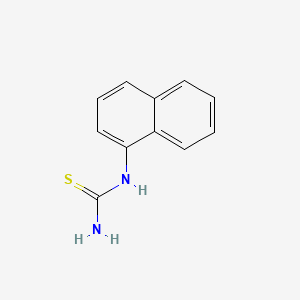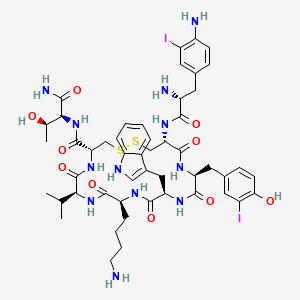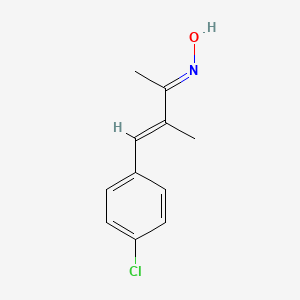
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGN-191659 is a Retinoid X Receptor (RXR) pan-agonist. RXR pan-agonists have been shown to modulate endothelial cell proliferation.
Applications De Recherche Scientifique
Mitogenic Effect and Hepatomegaly
- Mitogenic Effects on Liver : This compound, as a retinoid X receptor (RXR) agonist, was observed to cause hepatomegaly in rats without inducing hepatic necrosis. It was found to increase hepatocyte proliferation, indicating potential applications in liver regeneration and repair studies (Standeven et al., 1997).
Retinoid X Receptor Agonism and Modifications
- Structural Modifications and Biological Activity : Research into the effects of structural modifications in this compound on retinoid biological activity showed that geometric constraints are crucial for high biological activity, suggesting its utility in the development of new therapeutic agents (Dawson et al., 1989).
- Development of Retinoid X Receptor Selective Agonists : This compound's analogues have been studied for their selective agonism of RXR, indicating potential for targeted therapeutic applications in diseases like cutaneous T-cell lymphoma (Jurutka et al., 2013).
Synthesis and Structural Analysis
- Synthesis and Structure-Activity Relationships : Its synthesis and the relationships between its structure and biological activity have been explored, providing insights into the design of RXR-selective compounds for pharmacological applications (Boehm et al., 1994).
Modulation of Cell Proliferation
- Endothelial Cell Proliferation Modulation : Studies have shown that this compound and its analogues can inhibit basic fibroblast growth factor-induced endothelial cell proliferation, suggesting potential in angiogenesis-related research (Pakala & Benedict, 1999).
Potential in CNS Disease Treatment
- Central Nervous System Applications : Its partial agonist, labeled for PET imaging, was proposed for the treatment of CNS diseases like Alzheimer's and Parkinson's, based on its brain uptake and distribution, highlighting its potential in neurodegenerative disease research (Shibahara et al., 2017).
Propriétés
Numéro CAS |
156691-86-0 |
|---|---|
Nom du produit |
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid |
Formule moléculaire |
C23H28O2S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+ |
Clé InChI |
QPAMXNZWXFZISY-SDNWHVSQSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1/C(=C/C3=CC=C(S3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8--pentamethyl-2-naphthyl)propen-1-yl)-2-thiocarboxylic acid AGN 191659 AGN-191659 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




